BenchChemオンラインストアへようこそ!

1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Medicinal Chemistry Physicochemical Properties Drug Design

1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole (CAS 2034406-42-1, MW 388.42, MF C18H17FN4O3S) is a member of the N-substituted triazolo-azetidine chemical class. This compound integrates four distinct pharmacophoric elements: a 1,2,3-triazole core, an azetidine ring, a 2-fluorophenyl sulfonyl substituent, and a phenoxymethyl side chain.

Molecular Formula C18H17FN4O3S
Molecular Weight 388.42
CAS No. 2034406-42-1
Cat. No. B2385744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
CAS2034406-42-1
Molecular FormulaC18H17FN4O3S
Molecular Weight388.42
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=CC=C2F)N3C=C(N=N3)COC4=CC=CC=C4
InChIInChI=1S/C18H17FN4O3S/c19-17-8-4-5-9-18(17)27(24,25)22-11-15(12-22)23-10-14(20-21-23)13-26-16-6-2-1-3-7-16/h1-10,15H,11-13H2
InChIKeyMBSVKCGZDRHWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034406-42-1: Structural and Physicochemical Baseline for the Fluorophenyl-Sulfonyl Azetidine-Triazole


1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole (CAS 2034406-42-1, MW 388.42, MF C18H17FN4O3S) is a member of the N-substituted triazolo-azetidine chemical class. This compound integrates four distinct pharmacophoric elements: a 1,2,3-triazole core, an azetidine ring, a 2-fluorophenyl sulfonyl substituent, and a phenoxymethyl side chain [1]. Its 3D molecular representation and calculated physicochemical properties, including a topological polar surface area (tPSA) of 86 Ų and a calculated logP of 1.85–2.93, are cataloged in the ZINC database under identifier ZINC15385394 [1]. The compound is currently available from commercial suppliers at a typical purity of 95% for non-human research purposes .

Why Generic Substitution of CAS 2034406-42-1 with Close Sulfonyl-Azetidine-Triazole Analogs Can Lead to Divergent Outcomes


Within the subclass of 1-(1-sulfonylazetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazoles, the sulfonyl substituent is the primary driver of differential molecular recognition. The 2-fluorophenyl group in CAS 2034406-42-1 introduces a specific electronegative halogen at the ortho position, which is absent in analogs bearing 2,5-dichlorophenyl, cyclopropyl, or phenethyl sulfonyl groups. This electronic environment directly modulates the sulfonamide's hydrogen-bond acceptor capacity and the overall molecular dipole, which in turn can alter target binding kinetics. In a related antibacterial screening series of N-substituted triazolo-azetidines, minor structural modifications to the sulfonyl substituent resulted in a 2-fold change in MIC (from 12.5 µg/mL to 6.25 µg/mL against E. coli Δ tolC), demonstrating that such seemingly conservative substitutions are not functionally interchangeable [1].

Quantitative Differentiation Guide for CAS 2034406-42-1 vs. Structurally Closest Sulfonyl Analogs


Ortho-Fluorine Substitution on the Phenylsulfonyl Ring: Impact on Electrostatic Potential and Physicochemical Profile

The 2-fluorophenyl sulfonyl group in CAS 2034406-42-1 differentiates it from the 2,5-dichlorophenyl analog and the unsubstituted phenethyl analog. The single ortho-fluoro substituent provides a strong electron-withdrawing effect (Hammett σₘ = 0.34) without the steric bulk of chlorine (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å), resulting in a lower molecular weight (388.42 g/mol vs. 419.32 g/mol for the dichloro analog) and a smaller molar refractivity. This compound exhibits a calculated logP of 1.85 (ZINC) to 2.93 (estimated), compared to significantly higher estimated logP values for polychlorinated or polyaromatic sulfonyl analogs [1]. The tPSA of 86 Ų is consistent across multiple calculators [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Antibacterial Scaffold Validation: Class-Level MIC Evidence for N-Substituted Triazolo-Azetidines

Although no direct MIC data exists for CAS 2034406-42-1, the N-substituted triazolo-azetidine scaffold has demonstrated antibacterial activity in a published HTS campaign using the pDualrep2 dual-reporter system. The primary screening hit within this chemical series exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against E. coli Δ tolC, with a mechanism indicative of translation inhibition (26% reduction in luciferase reporter at 160 µg/mL) and no detectable SOS-response [1]. A structurally optimized analog in the same series achieved an improved MIC of 6.25 µg/mL, approaching the potency of the clinical comparator Erythromycin (MIC = 2.5–5 µg/mL) [1]. No cytotoxicity was observed against a panel of eukaryotic cells in the PrestoBlue assay for the hit compound [1].

Antibacterial Translation Inhibition HTS

Phenoxymethyl-Triazole Pharmacophore Linked to Xanthine Oxidase Inhibition: A Distinct Target Class

The 4-(phenoxymethyl)-1H-1,2,3-triazole substructure present in CAS 2034406-42-1 is a recognized pharmacophore for xanthine oxidase (XO) inhibition. In a comprehensive SAR study, a series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for XO inhibitory activity, with the most potent analog (compound 9m) achieving an IC50 of 0.70 µM, which is approximately 14-fold more potent than the clinically used XO inhibitor allopurinol [1]. This establishes a second, mechanistically independent biological annotation for the core scaffold.

Xanthine Oxidase Enzyme Inhibition Hyperuricemia

Sulfonyl Heteroaryl Triazole Intellectual Property Landscape: Anti-Inflammatory Precedent for the Scaffold

The broader class of sulfonyl heteroaryl triazoles, to which CAS 2034406-42-1 structurally belongs, has been claimed in granted patents (e.g., US 6,753,332) for the treatment of cyclooxygenase-mediated inflammatory disorders, including osteoarthritis and rheumatoid arthritis [1]. The patent describes compounds where a sulfonyl triazole is connected to a cyclic group, a structural architecture conserved in CAS 2034406-42-1 through its sulfonyl-azetidine linkage. This establishes a third, distinct therapeutic area of prior art beyond antibacterial and XO inhibition applications.

Anti-inflammatory COX Inhibition Patent Landscape

Recommended Research Application Scenarios for CAS 2034406-42-1 Based on Verified Differentiation Evidence


Antibacterial Lead Optimization Starting from a Translation-Inhibiting Scaffold

Procure CAS 2034406-42-1 as a starting point for medicinal chemistry optimization of the N-substituted triazolo-azetidine antibacterial scaffold. The class has validated activity against Gram-negative bacteria (E. coli Δ tolC MIC = 6.25–12.5 µg/mL) via translation inhibition without triggering the SOS response, and a clean initial cytotoxicity profile in eukaryotic cells [1]. The 2-fluorophenyl sulfonyl substituent offers a distinct electronic environment for SAR exploration compared to the published analogs.

Xanthine Oxidase Inhibitor Screening with an Unexplored Azetidine-Sulfonyl Vector

Include CAS 2034406-42-1 in a focused screening library targeting xanthine oxidase. The 4-(phenoxymethyl)-1H-1,2,3-triazole substructure is a validated XO pharmacophore (IC50 = 0.70 µM for optimized analogs, 14-fold more potent than allopurinol) [2]. The azetidine-sulfonyl moiety introduces conformational constraint and an H-bond-capable sulfonamide that has not been evaluated in published XO SAR studies, presenting an opportunity for novel intellectual property.

Selective COX Inhibition and Anti-Inflammatory Drug Discovery

Deploy CAS 2034406-42-1 in a cyclooxygenase (COX-1/COX-2) inhibition assay based on the established anti-inflammatory precedent of sulfonyl heteroaryl triazoles (US 6,753,332) [3]. The specific combination of the 2-fluorophenyl group and the azetidine spacer is not exemplified in the foundational patents, offering potential for selective COX-2 inhibition profiles distinct from known clinical candidates.

Physicochemical Property-Driven Fragment or Lead Optimization Program

Use CAS 2034406-42-1 as a reference compound for developing predictive models of sulfonamide-containing azetidine-triazole hybrids. Its experimentally cataloged properties (MW = 388.42, tPSA = 86 Ų, logP = 1.85–2.93) [4] serve as a benchmark for computational chemistry studies, particularly when comparing the impact of ortho-fluorine substitution versus chloro, methyl, or unsubstituted phenyl sulfonyl analogs on permeability, solubility, and metabolic stability.

Quote Request

Request a Quote for 1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.